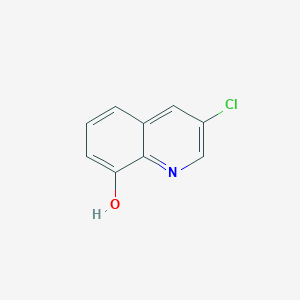

3-Chloroquinolin-8-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXAPFATOSQMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327645 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-83-1 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloroquinolin 8 Ol and Its Functionalized Derivatives

Direct Halogenation Strategies for 8-Hydroxyquinoline (B1678124) Precursors

Direct halogenation of 8-hydroxyquinoline typically results in substitution at the 5- and 7-positions of the quinoline (B57606) ring due to the directing effects of the hydroxyl group. For instance, chlorination of 8-hydroxyquinoline with reagents like N-chlorosuccinimide (NCS) in acidic conditions has been shown to produce 5,7-dichloro-8-hydroxyquinoline. nih.gov Similarly, processes using chlorine gas in the presence of a catalyst like iodine in chloroform (B151607) also yield the 5,7-dichloro derivative. google.com While methods for the chlorination of 8-hydroxyquinoline exist, specific conditions that selectively yield 3-Chloroquinolin-8-ol are not well-documented in the reviewed literature.

Multi-Step Synthesis Pathways Involving Chlorinated Quinoline Intermediates

Multi-step syntheses of halogenated quinolines are common, often starting from substituted anilines. For example, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) can be achieved through the cyclization of 4-chloro-2-aminophenol. chemicalbook.com While multi-step syntheses provide versatility in introducing various substituents, a specific pathway leading to this compound is not prominently described in the available research. Syntheses of other chlorinated quinolines, such as 2-chloro-8-hydroxy-5,7-dinitroquinoline, involve several steps including oxidation of 8-hydroxyquinoline to its N-oxide, followed by reactions to introduce the chloro group at the 2-position. bsu.edu

Derivatization Approaches for this compound

The derivatization of chloro-substituted 8-hydroxyquinolines is an active area of research for the development of new compounds with potential biological activities. However, the starting material for these derivatizations is overwhelmingly 5-Chloroquinolin-8-ol.

Synthesis of Schiff Bases Bearing this compound Moieties

The synthesis of Schiff bases typically involves the condensation of an amino group with an aldehyde or ketone. While there are numerous reports on Schiff bases derived from quinoline scaffolds, those specifically originating from this compound are not found in the reviewed literature. For comparison, Schiff bases have been synthesized from 5-chloroquinolin-8-ol derivatives. jocpr.com

Preparation of Oxadiazole Derivatives Incorporating this compound

1,3,4-Oxadiazoles are another class of heterocyclic compounds synthesized from quinoline derivatives. The synthetic routes often involve the cyclization of hydrazide intermediates. Again, the literature describes the preparation of oxadiazoles (B1248032) from 5-chloroquinolin-8-ol precursors, where the 8-hydroxy group is first derivatized to an acetohydrazide, which is then cyclized. jocpr.comsphinxsai.com There is no specific mention of this derivatization starting from this compound.

Formation of Aminomethyl and Arylmethyl Derivatives

The Mannich reaction is a common method for introducing aminomethyl groups onto phenolic compounds. This reaction has been applied to 5-chloroquinolin-8-ol to produce aminomethyl derivatives at the 7-position. rsc.org The synthesis of arylmethyl derivatives has also been explored with other quinoline isomers. However, specific examples of aminomethyl or arylmethyl derivatization of this compound are not detailed in the surveyed scientific papers.

Strategies for Introducing Additional Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents. For quinoline derivatives, SAR studies have explored the impact of various substituents on their biological activities. mdpi.comnih.gov These studies, however, focus on isomers other than this compound, examining, for instance, the effect of substituents on the 6-chloroquinoline (B1265530) scaffold or other positions of the quinoline ring. mdpi.com Without synthetic access to a library of this compound derivatives, specific SAR studies for this compound cannot be conducted.

Advancements in the Eco-Conscious Synthesis of this compound and Its Derivatives Remain an Area for Future Research

The principles of green chemistry, which advocate for the reduction of hazardous substances, use of renewable feedstocks, and enhancement of energy efficiency, are increasingly being applied to the synthesis of quinoline scaffolds. researchgate.netjmpas.com Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts have been successfully employed for a range of quinoline-based molecules. researchgate.netderpharmachemica.commdpi.commdpi.comsemanticscholar.org These techniques have demonstrated significant advantages over traditional methods, including shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netderpharmachemica.com

For instance, research has been conducted on the microwave-assisted synthesis of various substituted 8-hydroxyquinolines and chloro-quinolines. mdpi.commdpi.comnih.gov One study detailed the microwave-assisted synthesis of 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol, highlighting the utility of this green technique for functionalizing the 5-chloro-8-hydroxyquinoline core. nih.gov Similarly, ultrasound has been effectively used in the synthesis of 3-substituted 4-chloroquinolines and other quinoline derivatives, often leading to improved yields and reduced reaction times. derpharmachemica.comgoogle.comgoogle.com

Furthermore, one-pot multicomponent reactions, a cornerstone of sustainable synthesis, have been developed for related compounds like 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol (B1669181). google.com These methods streamline synthetic processes, thereby reducing waste and energy consumption. wiley.com

However, the application of these green and sustainable protocols specifically for the synthesis of this compound has not been documented in the reviewed literature. The existing research focuses on isomers or derivatives with different substitution patterns. This indicates that the development of dedicated green synthetic routes for this compound is a prospective area for future research and development in the field of synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation in 3 Chloroquinolin 8 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3-Chloroquinolin-8-ol molecule.

The ¹H-NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons on the quinoline (B57606) ring system. While a definitive experimental spectrum is not publicly available, the chemical shifts and coupling patterns can be reliably predicted by analyzing the spectra of parent compounds like 8-hydroxyquinoline (B1678124) and related chloro-isomers. chemicalbook.comchemicalbook.com

The presence of the electron-withdrawing chlorine atom at the C-3 position significantly influences the electronic environment of the pyridine (B92270) ring protons, H-2 and H-4. This inductive effect deshields these protons, causing their resonance signals to shift downfield compared to 8-hydroxyquinoline. H-2 and H-4 would likely appear as distinct doublets due to their four-bond coupling (⁴J). The protons on the phenolic ring (H-5, H-6, H-7) form a more complex splitting pattern based on their respective ortho and meta couplings. The phenolic hydroxyl proton (8-OH) typically appears as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound (Based on analysis of 8-hydroxyquinoline and chloroquinoline isomers)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J ≈ 2.5 Hz |

| H-4 | 8.2 - 8.4 | d | J ≈ 2.5 Hz |

| H-5 | 7.2 - 7.4 | dd | J ≈ 8.4, 1.2 Hz |

| H-6 | 7.5 - 7.7 | t | J ≈ 7.8 Hz |

| H-7 | 7.1 - 7.3 | dd | J ≈ 7.6, 1.2 Hz |

| 8-OH | 9.0 - 10.0 | br s | - |

Note: d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS.

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of its attached substituents. youtube.com A predicted ¹³C-NMR spectrum for this compound shows significant shifts induced by the chlorine and hydroxyl groups. nih.gov

The C-3 carbon, directly attached to the chlorine atom, is expected to be significantly deshielded, appearing around 128-132 ppm. Likewise, the C-8 carbon, bonded to the hydroxyl group, will resonate at a high chemical shift (around 150 ppm). The remaining carbon signals can be assigned based on established substituent effects in quinoline systems and by comparison with isomers such as 4-Chloroquinolin-8-ol and 6-Bromo-3-chloroquinolin-8-ol. nih.govnih.gov

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 149.8 |

| C-3 | 129.5 |

| C-4 | 134.1 |

| C-4a | 128.0 |

| C-5 | 118.2 |

| C-6 | 129.7 |

| C-7 | 111.9 |

| C-8 | 150.4 |

| C-8a | 137.6 |

Source: Predicted data from PubChem CID 384166. nih.gov

While one-dimensional spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex or substituted ring systems. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would confirm proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between H-2 and H-4, confirming their coupling. It would also establish the connectivity of the benzenoid ring protons, showing cross-peaks between H-5 and H-6, and between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would unambiguously link each proton signal from Table 1 to its corresponding carbon signal in Table 2 (e.g., H-2 with C-2, H-4 with C-4, H-5 with C-5, etc.), confirming the assignments of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying the quaternary (non-protonated) carbons by detecting longer-range couplings (²JCH and ³JCH). For instance, correlations from H-2 and H-4 to the chlorinated carbon C-3 would be expected. Similarly, H-4 would show a correlation to the bridgehead carbon C-4a, and H-7 would correlate to C-5 and the bridgehead carbon C-8a, solidifying the complete structural assignment. The application of these techniques has been demonstrated for the structural elucidation of various enzymatically synthesized chloro-hydroxyquinolines. usu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are excellent for identifying key functional groups.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Analysis of the closely related isomer 4-Chloroquinolin-8-ol provides a strong basis for interpreting the expected spectrum. nih.gov

The most prominent feature would be a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching vibration of the phenolic group, often broadened by hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is complex, containing multiple bands from the C=C and C=N stretching vibrations of the quinoline ring. A strong band around 1200-1250 cm⁻¹ can be assigned to the C-O stretching of the phenol. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Key Expected FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 3400 | Broad, Strong | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1620 - 1650 | Medium-Strong | C=N stretch (ring) |

| 1500 - 1600 | Strong, Multiple Bands | C=C stretch (aromatic ring) |

| 1200 - 1250 | Strong | C-O stretch (phenol) |

| 750 - 850 | Medium-Strong | C-H out-of-plane bending |

| 600 - 800 | Medium | C-Cl stretch |

The Raman spectrum would be dominated by the symmetric stretching vibrations of the quinoline ring system, typically producing sharp and intense bands in the 1300-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would also be visible near 3050 cm⁻¹. A distinct advantage of Raman spectroscopy is the often strong and easily identifiable signal for the C-Cl stretching vibration, which would provide direct evidence of the chloro-substitution. Unlike in FTIR, the O-H stretching vibration is typically weak in Raman spectra.

Table 4: Key Expected Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 1300 - 1600 | Strong, Multiple Bands | Symmetric Aromatic Ring Vibrations |

| ~1000 | Strong | Ring Breathing Mode |

| 600 - 800 | Medium-Strong | C-Cl stretch |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing key insights into its electronic structure and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to identify the characteristic absorption wavelengths of a compound. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength, with the absorption maxima (λmax) corresponding to specific electronic transitions, typically π→π* and n→π* for heteroaromatic systems like quinolines.

The UV-Vis spectrum of quinoline derivatives is sensitive to the nature and position of substituents on the ring system as well as the solvent used. For instance, the parent compound, 8-hydroxyquinoline, exhibits characteristic absorption bands that are influenced by solvent polarity and pH. While specific experimental UV-Vis absorption data for this compound is not extensively detailed in publicly available literature, analysis of related chloro-substituted quinolinols provides insight into expected spectral characteristics. For example, studies on 5-chloroquinolin-8-ol show distinct absorption maxima that are used for its quantification and characterization. enzymes.me.uk The introduction of the chloro group at the 3-position is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent 8-quinolinol, depending on the electronic effects exerted on the chromophore.

Table 1: Illustrative UV-Vis Absorption Data for a Related Quinoline Compound (Note: Data below is for a related compound, 5,7-dichloroquinolin-8-ol, to illustrate typical values, as specific data for this compound is not available in the cited literature.)

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 5,7-dichloroquinolin-8-ol | Methanol | 247 nm | enzymes.me.uk |

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. This technique is highly sensitive to the molecular structure and environment, providing information on properties such as the emission maximum, fluorescence lifetime, and quantum yield. Many 8-hydroxyquinoline derivatives are known to be fluorescent, a property that is often exploited in the development of chemical sensors. nagahama-i-bio.ac.jp

The fluorescence properties of this compound, including its emission wavelength, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield, are crucial for understanding its potential in applications like fluorescent probes or organic light-emitting diodes (OLEDs). The process involves exciting the molecule at a wavelength corresponding to one of its absorption bands and scanning the emitted light. The presence of the chlorine atom and the hydroxyl group on the quinoline scaffold will significantly influence these photophysical parameters. For example, the chelation of the hydroxyl group with metal ions is known to modulate the fluorescence of 8-hydroxyquinoline derivatives significantly, often leading to fluorescence enhancement. nagahama-i-bio.ac.jp

While comprehensive photophysical data for this compound are not widely published, studies on similar molecules demonstrate the utility of this technique. For example, osmium complexes incorporating quinolin-8-olato have been shown to emit light, with the emission believed to originate from a metal-to-ligand charge-transfer (MLCT) state.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is critical for confirming its molecular formula, C₉H₆ClNO.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition. This technique is particularly important for differentiating isomers or compounds with very similar molecular weights.

Table 2: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Theoretical Monoisotopic Mass (for ¹²C₉¹H₆³⁵Cl¹⁴N¹⁶O) | 179.01379 Da |

| Theoretical Monoisotopic Mass (for ¹²C₉¹H₆³⁷Cl¹⁴N¹⁶O) | 181.01084 Da |

| Expected Isotopic Pattern (Intensity Ratio [M]/[M+2]) | Approximately 3:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds. In the context of this compound research, GC-MS is used to assess the purity of a synthesized sample and to identify any volatile impurities or byproducts.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic value under specific chromatographic conditions. As each compound elutes from the column, it enters the mass spectrometer, is ionized (commonly by electron impact), and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ion peaks that constitute a unique "fingerprint" for the compound, allowing for its structural confirmation.

While specific GC-MS chromatograms and fragmentation patterns for this compound are not detailed in the searched literature, analysis of related quinoline aldehydes has demonstrated the utility of GC-MS in identifying compounds by their unique retention times and mass spectra.

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing details about crystal packing.

The crystal structure of this compound, when complexed with humanized rat catechol O-methyltransferase, has been determined and is available in the Protein Data Bank (PDB entry: 4YEM). Although this represents the molecule in a protein-bound state, it provides invaluable, high-resolution structural data for the compound itself. The analysis reveals the precise geometry of the chloro-substituted quinoline ring and the conformation of the molecule within the binding site. Such studies are crucial for structure-based drug design and understanding molecular recognition.

Table 3: Crystallographic Data for this compound in a Protein Complex (Note: Data derived from the analysis of PDB entry 4YEM, representing the compound in a bound state.)

| Parameter | Value |

| PDB ID | 4YEM |

| Resolution | 1.12 Å |

| Space Group | P 21 21 21 |

| Unit Cell Lengths (a, b, c) | 52.12 Å, 59.56 Å, 80.08 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Associated Protein | Catechol O-methyltransferase |

| Source |

Computational and Theoretical Investigations of 3 Chloroquinolin 8 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in computational chemistry for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 3-Chloroquinolin-8-ol, DFT calculations can provide deep insights into its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest energy on the potential energy surface. researchgate.netrsc.org For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Due to the presence of the hydroxyl (-OH) group at the 8th position, it is possible for different rotational isomers, or conformers, to exist. Conformer analysis would be performed to identify all stable conformers and their relative energies. The conformer with the absolute minimum energy is considered the ground state structure and is used for subsequent calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following table is a template. Specific experimental or calculated values for this compound are not available in the searched literature and would require a dedicated computational study.)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | C3-Cl | Value not available |

| C8-O | Value not available | |

| O-H | Value not available | |

| Bond Angles | C2-C3-C4 | Value not available |

| C3-C4-N1 | Value not available | |

| C7-C8-O | Value not available | |

| Dihedral Angles | C4-C3-C(ring)-C(ring) | Value not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. The HOMO is expected to be localized over the electron-rich regions of the quinoline (B57606) ring system and the hydroxyl group, while the LUMO would likely be distributed across the π-system of the rings, indicating the sites susceptible to nucleophilic attack. rsc.orgchemscene.com

Table 2: Frontier Molecular Orbital Properties of this compound (Note: Specific calculated values for this compound are not available in the searched literature.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. rsc.org It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The map uses a color scale where red typically indicates regions of most negative electrostatic potential (prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. rsc.org

For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The chlorine atom and the carbon atoms of the ring system would display varying potentials influencing their interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. chemscene.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy (E(2)). chemscene.comvipslib.com This analysis is particularly useful for understanding hyperconjugation, which is the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (NBO) (Note: Specific calculated values for this compound are not available in the searched literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C7-C8) | Value not available |

| LP (N1) | π* (C2-C3) | Value not available |

| LP (Cl) | σ* (C3-C4) | Value not available |

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. colab.ws These descriptors provide a quantitative basis for the predictions made from FMO and MEP analyses.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. colab.ws

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 4: Global Chemical Reactivity Descriptors for this compound (Note: Specific calculated values for this compound are not available in the searched literature.)

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Value not available |

| Electron Affinity (A) | A ≈ -ELUMO | Value not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Value not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Value not available |

| Chemical Softness (S) | S = 1 / η | Value not available |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. chemscene.com TD-DFT can predict the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions. researchgate.net The nature of these transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved.

For this compound, a TD-DFT calculation would yield a theoretical UV-Vis spectrum. The main absorption bands would likely correspond to π→π* transitions within the quinoline ring system. The results would provide insight into the molecule's color and photophysical behavior.

Table 5: Calculated Electronic Absorption Properties of this compound (TD-DFT) (Note: Specific calculated values for this compound are not available in the searched literature.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Value not available | Value not available | Value not available | HOMO → LUMO |

| Value not available | Value not available | Value not available | HOMO-1 → LUMO |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as a quinoline derivative, might interact with a biological receptor. These methods forecast the preferred orientation of the ligand when bound to a target, estimate the strength of the interaction, and analyze the stability of the resulting complex over time.

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. The process involves sampling a multitude of possible orientations of the ligand within the protein's binding site and scoring them based on how well they fit geometrically and energetically.

For instance, in studies involving the related compound 5-chloroquinolin-8-ol (cloxyquin) and Bovine Serum Albumin (BSA), molecular docking simulations have been used to identify the most probable binding locations. mdpi.com These simulations typically generate multiple possible binding poses, which are then ranked by their estimated binding energies. The pose with the lowest binding energy is considered the most stable and likely binding mode. Research on cloxyquin's interaction with BSA identified several potential binding sites, including fatty acid binding sites (FA3 and FA5) and a cleft between specific subdomains (IIA and IIIA). mdpi.com The binding affinities, often expressed as binding energy (kJ/mol) or as an inhibition or dissociation constant (Ki or Kd), are crucial for ranking potential drug candidates. uni-duesseldorf.de

Molecular dynamics (MD) simulations further refine these predictions. Starting from a docked pose, an MD simulation models the movement of every atom in the ligand-receptor complex over time, providing a view of the complex's dynamic stability. These simulations can confirm if a predicted binding mode is stable or if the ligand is likely to dissociate. researchgate.net

Table 1: Example of Predicted Binding Affinities for Cloxyquin (5-Chloroquinolin-8-ol) with BSA (Note: This data is illustrative of the type of results obtained for a related isomer.)

| Docking Pose Rank | Proposed Binding Site | Estimated Binding Energy (kJ/mol) |

| 1 | Protein Cleft (between IIA/IIIA) | -23.5 |

| 2 | Fatty Acid Site 5 (FA5) | -24.1 |

| 3 | Fatty Acid Site 3 (FA3) | -24.0 |

| 4 | Fatty Acid Site 5 (FA5) | -23.8 |

| 5 | Protein Cleft (between IIA/IIIA) | -23.2 |

This interactive table is based on findings for 5-chloroquinolin-8-ol to illustrate typical molecular docking results. mdpi.com

Computational studies are instrumental in detailing the specific non-covalent interactions between a ligand and its biomolecular target, which can include enzymes, transport proteins, or nucleic acids. These interactions are the foundation of the ligand's biological effect. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group on the quinoline) and acceptors (like oxygen or nitrogen atoms on the protein).

Hydrophobic Interactions: Occur between nonpolar regions, such as the aromatic rings of the quinoline and hydrophobic amino acid residues (e.g., Alanine, Valine, Leucine).

π-π Stacking: An interaction between aromatic rings, where the quinoline ring of the ligand stacks with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: Interactions involving the chlorine atom.

In the case of 5-chloroquinolin-8-ol binding to BSA, docking studies revealed specific amino acid residues involved in the interaction. For example, in one of the high-ranking poses, interactions were observed with residues such as Tyr400 and Phe506, involving both hydrogen bonding and π-π stacking. mdpi.com Similarly, studies on other quinoline derivatives targeting the SARS-CoV-2 main protease identified key amino acids like HIS41 and GLU143 as potential binding hotspots. researchgate.net Such analyses are critical for understanding the mechanism of action and for designing derivatives with improved affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org These models, once validated, can predict the activity or properties of new, unsynthesized compounds.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure. A mathematical model, often a linear or non-linear equation, is then generated to correlate these descriptors with the observed biological activity. doi.org

For example, QSAR studies have been conducted on quinoline derivatives to predict their anti-tuberculosis activity. researchgate.netnih.gov In such a study, a series of quinoline compounds would be synthesized and tested against Mycobacterium tuberculosis, with the activity recorded as the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50). A resulting QSAR model might look like:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors can be electronic, steric, or topological in nature. nih.gov The predictive power of the model is rigorously tested using internal and external validation sets of compounds that were not used to build the model. doi.org

The core of a QSAR model lies in its descriptors. These numerical values represent different facets of a molecule's chemical nature.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the Hammett constant (σ) is a classic electronic descriptor that quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that use steric and electrostatic field values as descriptors. nih.gov

Lipophilic Descriptors: The n-octanol/water partition coefficient (logP) is the most common descriptor for lipophilicity, which influences how a molecule crosses cell membranes. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

Table 2: Common Descriptors in QSAR/QSPR Studies (Note: This table provides examples of descriptor types used for compounds like chloroquinolines.)

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Biological Efficacy |

| Lipophilic | logP | Lipophilicity / Hydrophobicity | Membrane permeability, binding to hydrophobic pockets |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity, formation of charge-transfer complexes |

| Electronic | Hammett Constant (σ) | Electronic effect of substituents | Modulates acidity/basicity and interaction strength |

| Steric | Molar Volume | Molecular size and bulk | Steric hindrance, fit within a receptor binding site |

| Topological | Molecular Connectivity Index | Molecular branching and complexity | Overall shape and interaction potential |

Solvent Effect Studies and Solvatochromic Analysis

The surrounding solvent can significantly influence a molecule's structure, stability, and electronic properties. Computational studies can model these effects, often using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. eurjchem.com

These studies can predict how properties like UV-Vis absorption spectra change in different solvents. This phenomenon, known as solvatochromism, is the change in color of a solution when the solvent is changed. acs.org A "blue shift" (hypsochromic shift) to a shorter wavelength with increasing solvent polarity, or a "red shift" (bathochromic shift) to a longer wavelength, provides information about the change in the energy gap between the ground and excited states of the molecule. acs.org

Table 3: Example of Calculated Solvatochromic Shifts (Note: This data is hypothetical for this compound, illustrating the expected trend based on studies of similar molecules. eurjchem.comacs.org)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift Type (vs. non-polar) |

| Hexane | 1.88 | 320 | Reference |

| Chloroform (B151607) | 4.81 | 315 | Blue Shift |

| Ethanol | 24.5 | 305 | Blue Shift |

| Water | 80.1 | 298 | Blue Shift |

Chemical Reactivity and Derivatization Strategies of 3 Chloroquinolin 8 Ol

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uop.edu.pk In 3-Chloroquinolin-8-ol, the chlorine atom at the C-3 position serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. While aryl halides are typically unreactive toward nucleophiles, substitution can be facilitated, especially with the use of catalysts. uomustansiriyah.edu.iqmasterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are particularly effective for the substitution of aryl chlorides. For instance, palladium-catalyzed hydroxylation using boric acid, B(OH)₃, as the hydroxide (B78521) source can convert aryl chlorides to the corresponding phenols under mild conditions. lookchem.com This method has been successfully applied to 3-chloroquinoline, yielding 3-hydroxyquinoline (B51751) in good yield, demonstrating the feasibility of replacing the C-3 chlorine with an oxygen nucleophile. lookchem.com Similarly, palladium-catalyzed C-N cross-coupling reactions, which are powerful methods for synthesizing aniline (B41778) derivatives, could be employed to introduce amine functionalities at the C-3 position by reacting this compound with various primary or secondary amines. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ is often crucial for the catalytic activity in these transformations. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Chloroquinoline | B(OH)₃, Pd-catalyst | 3-Hydroxyquinoline | Palladium-catalyzed Hydroxylation | lookchem.com |

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. uop.edu.pkrahacollege.co.in In this compound, the reaction site is further influenced by the directing effects of the hydroxyl and chloro substituents.

The hydroxyl group at C-8 is a strongly activating, ortho-, para-directing group. mdpi.com The chloro group at C-3 is deactivating but also ortho-, para-directing. rahacollege.co.in The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it, which are C-7 and C-5, respectively. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to occur preferentially at these positions. The general reactivity of 8-hydroxyquinoline (B1678124) (8-HQ) towards electrophiles like diazonium cations and its participation in reactions such as halogenation are well-documented. mdpi.comresearchgate.net

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-8 position is a key site for derivatization through reactions like etherification and esterification. mdpi.com

Etherification: This reaction involves converting the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, substituted 8-hydroxyquinolines can be alkylated with reagents like 1,3-dibromopropane (B121459) in the presence of a base and a phase-transfer catalyst to yield mono-halogenated intermediates, which can be used for further synthesis. mdpi.com

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. researchgate.net The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and efficient method for forming ester linkages from carboxylic acids and alcohols, and has been successfully applied to the O-acylation of 5-chloro-8-hydroxyquinoline (B194070). researchgate.net Another approach is the reaction of the quinolinol with an acyl chloride or chloroformate in the presence of a base like pyridine or potassium carbonate. These reactions allow for the introduction of a wide variety of ester functionalities.

Table 2: Example Reactions of the Hydroxyl Group on Chloro-8-hydroxyquinolines

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 5-Chloroquinolin-8-ol | Carboxylic Acid, DCC, DMAP | Steglich Esterification | 8-Acyloxy-5-chloroquinoline | researchgate.net |

| 5-Chloroquinolin-8-ol | Ethyl Chloroacetate, K₂CO₃ | Etherification/Esterification | Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate |

Strategic Derivatization for Pharmacological Enhancement

The chemical reactivity of this compound provides a platform for strategic derivatization to enhance its pharmacological properties. Modifications at the C-3 position, the C-8 hydroxyl group, or the C-5 and C-7 positions can modulate the molecule's biological activity, lipophilicity, and metal-chelating abilities. mdpi.com

Derivatives of 8-hydroxyquinoline are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.com Strategic derivatization aims to optimize these activities.

Anticancer and Antimalarial Agents: Many quinoline-based drugs, such as chloroquine (B1663885), function as antimalarials. srce.hr Novel chloroquine derivatives, including those with urea (B33335) spacers, have been synthesized and evaluated for their antitumor activity. srce.hrresearchgate.net By applying similar strategies, the C-3 chlorine of this compound could be substituted with aminobutyl chains, which can then be further functionalized to create urea or amide derivatives, potentially leading to new anticancer or antimalarial compounds. srce.hrresearchgate.net

Antimicrobial Agents: The synthesis of hybrid molecules is a common strategy to develop new antimicrobial agents. For example, linking 8-hydroxyquinoline derivatives to other known antibacterial agents like ciprofloxacin (B1669076) has been explored. mdpi.com The C-8 hydroxyl group is often used as a handle to link the quinoline moiety to other pharmacophores via ether or ester bonds, aiming to create hybrids with enhanced efficacy. mdpi.com

Neuroprotective Agents: 8-Aminoquinoline derivatives have been investigated as multifunctional agents for Alzheimer's disease. nih.govamegroups.cn These compounds are often designed to possess metal-chelating properties, antioxidant effects, and the ability to inhibit enzyme activity. Derivatization of this compound, for instance by converting the C-3 chloro group to an amino group and subsequently forming amide or urea linkages with other active moieties, represents a viable strategy for developing novel neuroprotective agents. nih.gov

Table 3: Derivatization Strategies for Pharmacological Enhancement

| Derivatization Site | Reaction Type | Added Moiety/Modification | Pharmacological Goal | Reference |

|---|---|---|---|---|

| C-3 Position | Nucleophilic Substitution | Aminoalkyl chains, Urea groups | Anticancer, Antimalarial | srce.hrresearchgate.net |

| C-8 Hydroxyl Group | Etherification/Esterification | Linkage to other pharmacophores (e.g., benzamides) | Antibacterial | mdpi.com |

| C-8 Hydroxyl Group | Esterification | Carbamate groups | Neuroprotection (Modulation of AChE/BuChE inhibition) | nih.govamegroups.cn |

Coordination Chemistry of 3 Chloroquinolin 8 Ol and Its Metal Complexes

Biological Activity of Metal Complexes Derived from 3-Chloroquinolin-8-ol

Further experimental research is required to explore this specific area of coordination chemistry. Such studies would be necessary to elucidate the unique properties of this compound as a ligand and to evaluate the potential applications of its metal complexes.

Biological Activities and Pharmacological Applications of 3 Chloroquinolin 8 Ol and Its Derivatives

Anticancer Research

The quinoline (B57606) scaffold is a significant pharmacophore in the development of new therapeutic agents, with its derivatives showing a wide range of biological activities, including anticancer properties. ekb.egresearchgate.net The focus of this article is on 3-Chloroquinolin-8-ol and its derivatives, which have been the subject of research for their potential as anticancer agents.

In Vitro Cytotoxicity in Human Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. These studies are crucial in the initial stages of anticancer drug discovery to identify compounds with potent and selective activity.

Some 5-chloroquinolin-8-ol derivatives have demonstrated greater potency than the reference drug erlotinib (B232) against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung carcinoma), and HepG2 (liver carcinoma). ekb.egresearchgate.net For instance, certain derivatives of 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol have shown significant toxicity against both sensitive (Colo205) and resistant (Colo320) colon adenocarcinoma cell lines, with IC50 values ranging from 1.72 µM to 53.64 µM, while exhibiting no toxicity to normal MRC-5 cells. mdpi.com Another study highlighted a derivative with a 6-Cl substitution in the 3-quinolinyl moiety, which displayed selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov

The following table summarizes the in vitro cytotoxicity data for various derivatives of this compound against different human cancer cell lines.

| Cell Line | Cancer Type | Compound/Derivative | IC50 Value | Source |

| A-549 | Lung Carcinoma | 5-chloro-8-hydroxyquinoline (B194070) derivative with o-chloro substitution on phenyl ring | 5.6 mM | mdpi.com |

| 3-(dimethylamino)propyl-substituted diquinothiazine | 0.3 µM | thieme-connect.com | ||

| HepG2 | Liver Carcinoma | 5-chloroquinolin-8-ol derivatives | More potent than erlotinib | ekb.egresearchgate.net |

| HeLa | Cervical Carcinoma | 7-Amino-5-chloroquinolin-8-ol derivatives | Significant reduction in viability | |

| MCF-7 | Breast Cancer | 7-Amino-5-chloroquinolin-8-ol | ~10 µM | |

| 5-chloroquinolin-8-ol derivatives | More potent than erlotinib | ekb.egresearchgate.net | ||

| Coumarin-pyrazoline hybrid (N-phenyl derivative) | 0.21 nM | nih.gov | ||

| HCT 116 | Colorectal Carcinoma | Dichloro-8-hydroxyquinone derivatives | 0.73–10.48 mM (P53+/+), 0.54–15.30 mM (P53-/-) | nih.gov |

| Glycoconjugate derivative of 8-hydroxyquinoline (B1678124) | 22.7 mM | mdpi.com | ||

| A2780 | Ovarian Cancer | 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative (LM08) | Potent and selective | nih.gov |

| Benzothiazole–quinoline derivatives | 10–30 mM | mdpi.com |

Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to several mechanisms of action at the cellular and molecular level.

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is essential for eliminating cancerous cells. nih.gov For example, 7-Amino-5-chloroquinolin-8-ol has been found to induce apoptosis in breast cancer cells (MCF-7) by activating caspase pathways. Similarly, a novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative, LM08, was shown to inhibit the clonogenic survival of A2780 ovarian cancer cells by inducing apoptosis. nih.gov The process of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. aging-us.commdpi.com

Cancer development and progression are often driven by aberrant signaling pathways that regulate cell growth, proliferation, and survival. austinpublishinggroup.com Derivatives of this compound have been shown to interfere with these critical pathways. For instance, some quinoline derivatives have been found to inhibit protein kinases, which are key components of many signaling cascades. ekb.egresearchgate.net The PI3K/AKT/mTOR and Ras/MAPK pathways are frequently mutated or activated in various cancers and represent important therapeutic targets. mdpi.comfrontiersin.org By modulating these pathways, these compounds can disrupt the signals that promote cancer cell proliferation and survival. mdpi.com

Cancer cells often exhibit an altered redox balance compared to normal cells, making them more vulnerable to agents that promote oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. nih.gov Some quinoline derivatives may exert their anticancer effects by increasing ROS production within cancer cells, thereby pushing them past a threshold of oxidative damage that they can no longer survive. mdpi.comnih.gov This selective promotion of oxidative stress in cancer cells is a promising therapeutic strategy. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. nih.gov These enzymes are well-established targets for anticancer drugs. wikipedia.org Specifically, DNA gyrase and topoisomerase IV are crucial for bacterial survival and have been the primary targets of quinolone antibiotics. nih.gov The key mechanism of action involves the formation of a ternary complex between the drug, the enzyme, and DNA, which traps the enzyme on the DNA and leads to double-strand DNA breaks and ultimately cell death. nih.govnih.gov Some derivatives of this compound have been shown to inhibit these enzymes, suggesting a similar mechanism of action in targeting cancer cells.

Modulation of Protein Kinase Activity

Quinoline derivatives are recognized for their capacity to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. ekb.eg Certain derivatives of 5-chloroquinolin-8-ol have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.egresearchgate.net For instance, two such derivatives exhibited IC50 values of 0.14 µM and 0.22 µM, indicating stronger inhibition compared to the reference drug erlotinib. ekb.egresearchgate.net

Other quinoline derivatives have been designed to target different kinases involved in cancer progression. For example, 4-anilinoquinoline derivatives carrying a sulfonamide moiety have shown potent inhibitory activity against Aurora kinases A and B (AURKA/B), with one compound displaying IC50 values of 0.93 µM and 0.09 µM, respectively. ekb.eg Additionally, a derivative with a 3,4-diarylquinolinone scaffold was found to inhibit p38α Mitogen-Activated Protein Kinase (MAPK) with an IC50 of 1.8 µM. ekb.eg The ability of these compounds to target various kinases highlights the versatility of the quinoline scaffold in developing specific and multi-targeted anticancer agents. researchgate.net

Disruption of Tubulin Assembly

Tubulin is a critical component of the cellular cytoskeleton and a well-established target for anticancer drugs. Several quinoline derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. nih.gov

One study reported a quinoline derivative, compound 4c, that effectively inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov This compound was designed to target the colchicine (B1669291) binding site on tubulin. nih.gov Mechanistic studies revealed that it disrupts microtubule dynamics in cancer cells. ekb.eg Further research on hybridized pyrazolopyrimidoquinolines identified two derivatives, 3b and 3d, which exhibited significant tubulin polymerization inhibitory activity, reaching 70% of the activity of colchicine. researchgate.net These findings underscore the potential of quinoline derivatives as effective tubulin-targeting anticancer agents. nih.gov

Effects on Cell Cycle Arrest and Clonogenic Survival

The ability of a compound to halt cell cycle progression and prevent cancer cell proliferation is a key indicator of its anticancer potential. Derivatives of this compound have demonstrated significant effects on both cell cycle arrest and clonogenic survival.

A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones was synthesized and evaluated for their anticancer efficacy. nih.gov Among them, the derivative LM08 was particularly effective, significantly inhibiting the clonogenic survival of A2780 ovarian cancer cells. nih.gov This inhibition of colony formation is a strong indicator of the compound's ability to eradicate the proliferative capacity of cancer cells.

Furthermore, quinoline derivatives have been shown to induce cell cycle arrest at various phases. One derivative of 5,8-quinolinedione (B78156) caused S-phase arrest in DLD1 cells and G2/M phase arrest in HCT116 cells. ekb.eg Another quinoline derivative, compound 4c, induced a significant increase in the cell population at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Similarly, certain hybridized pyrazolopyrimidoquinolines were found to arrest the cell cycle at the G2/M phase. researchgate.net The induction of cell cycle arrest prevents cancer cells from dividing and proliferating, ultimately leading to cell death. nih.govresearchgate.netjapsonline.com

Selectivity Profile Against Non-Cancerous Cell Lines (e.g., Fibroblasts)

A crucial aspect of cancer chemotherapy is the selective toxicity of drugs towards cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of this compound derivatives.

In one study, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were found to be non-cytotoxic to mouse fibroblast (3T3) cells at the maximum tested concentration, suggesting a favorable selectivity profile. nih.gov Another study on novel benzothiazole–quinoline derivatives reported that the target compounds were 3 to 25 times more selective for cancer cell lines than for normal human dermal neonatal fibroblasts. nih.gov Similarly, a bioconjugate of 5-chloro-8-hydroxyquinoline and indole, specifically 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol, exerted high potency against resistant Colo320 cells while showing no toxicity to normal MRC-5 fibroblast cells. mdpi.com

However, not all derivatives exhibit high selectivity. A copper(II) complex with a 7-bromo-8-hydroxyquinoline ligand, while potent against several cancer cell lines, did not show selectivity towards non-cancerous Cos-7 cells. mdpi.com These findings highlight the importance of specific structural modifications in achieving tumor selectivity. mdpi.com

Structure-Activity Relationships for Anticancer Efficacy

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the quinoline ring influence anticancer efficacy.

For instance, in a series of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles, the 6-chloro analogues were found to be the most active. nih.gov The presence of halogen atoms also increased the lipophilicity of the compounds, which can affect their cellular uptake and interaction with molecular targets. nih.gov In another study of 4-aminoquinoline (B48711) derivatives, the presence of a -Cl or -CF3 group at the 7th position of the quinoline ring, combined with other pharmacophore groups, led to more potent and selective anticancer effects. nih.gov

The nature and position of substituents on the phenyl ring attached to the quinoline scaffold also play a significant role. For example, disubstituted electron-withdrawing groups on the phenyl ring were generally more favorable for anticancer activity. nih.gov Specifically, a 2,4-dinitro phenyl substitution showed increased potency compared to mono-nitro substituted compounds. nih.gov Furthermore, the introduction of a hydrophobic group, such as an alkyl chain, can enhance anticancer activity by improving the binding affinity to the target receptor. orientjchem.org These SAR insights are crucial for the rational design of more effective and selective quinoline-based anticancer agents. nih.gov

Antimicrobial Research

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 8-hydroxyquinoline, including halogenated variants, have demonstrated significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.

The parent compound, 8-hydroxyquinoline (8HQ), shows strong inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Enterococcus faecalis, Corynebacterium diphtheriae, Bacillus subtilis, and Listeria monocytogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 3.44 to 13.78 μM. nih.gov Halogenated derivatives of 8HQ, such as 7-bromo-8HQ and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), exhibit enhanced activity against Gram-negative bacteria compared to the parent compound. nih.gov

Specifically, cloxyquin (5-chloro-8-hydroxyquinoline) demonstrated strong activity against Listeria monocytogenes and Plesiomonas shigelloides with MIC values of 5.57 μM and 11.14 μM, respectively. nih.gov Another derivative, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), was uniquely active against Pseudomonas aeruginosa with a MIC of 84.14 μM and also showed potent activity against Aeromonas hydrophila (MIC = 5.26 μM). nih.gov

A study on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives reported that some compounds displayed potent activity against two or more bacterial strains. wiley.com Notably, compounds 6 and 15 were more effective against Pseudomonas aeruginosa than the standard antibiotic ciprofloxacin (B1669076) at the same concentration. wiley.com Another compound in this series, compound 8, showed maximum activity against Escherichia coli. wiley.com Furthermore, some 7-chloroquinoline (B30040) sulphonamide derivatives have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. researchgate.net

The data below summarizes the antibacterial activity of selected quinoline derivatives.

| Compound/Derivative Type | Bacterial Strain | Activity/Measurement | Reference |

| 8-hydroxyquinoline (8HQ) | Staphylococcus aureus, Bacillus subtilis, etc. (Gram-positive) | MIC: 3.44-13.78 μM | nih.gov |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | MIC: 5.57 μM | nih.gov |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Plesiomonas shigelloides | MIC: 11.14 μM | nih.gov |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Pseudomonas aeruginosa | MIC: 84.14 μM | nih.gov |

| 2-chloroquinoline-3-carbaldehyde derivative (Compound 6) | Pseudomonas aeruginosa | Mean inhibition zone: 9.67 ± 1.11 mm | wiley.com |

| 2-chloroquinoline-3-carbaldehyde derivative (Compound 15) | Pseudomonas aeruginosa | Mean inhibition zone: 10.00 ± 0.44 mm | wiley.com |

| 2-chloroquinoline-3-carbaldehyde derivative (Compound 8) | Escherichia coli | Mean inhibition zone: 11.33 ± 1.11 mm (at 500 μg/mL) | wiley.com |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

Quinoline derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. Research has shown that certain Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives incorporating a 5-chloroquinolin-8-ol moiety exhibit moderate to significant antimicrobial activity. jocpr.com For instance, newly synthesized compounds were screened for their effectiveness against C. albicans and A. niger, showing promising results at a Minimum Inhibitory Concentration (MIC) of 40 μg/mL. jocpr.com

Studies have identified specific 8-hydroxyquinoline derivatives with antifungal activity comparable to or even greater than the standard antifungal drug, fluconazole (B54011). researchgate.net For example, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol have shown significant in vitro antifungal effects. researchgate.net Further investigations into hydrazonomethyl-quinolin-8-ol derivatives revealed that many compounds in this class are more potent than fluconazole against C. albicans. nih.gov Several of these derivatives also displayed good activity against the fluconazole-resistant strain A. fumigatus. nih.gov

The antifungal potential of quinoline derivatives extends to various species within the Candida genus. One study found that while some derivatives showed selective action against dermatophytes, others were effective against Candida species. researchgate.net For example, certain derivatives were active against C. parapsilosis and C. glabrata at concentrations of 0.125–0.250 mg/mL, and against C. albicans at 0.250–0.500 mg/mL. nih.gov The combination of quinoline derivatives with existing antifungal agents like fluconazole has also been explored, showing good inhibitory activity against C. albicans. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Target Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| 5-chloroquinolin-8-ol derivatives | Candida albicans, Aspergillus niger | Moderate to significant activity at MIC of 40 μg/mL. | jocpr.com |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Not specified | Activity comparable to or higher than fluconazole. | researchgate.net |

| Hydrazonomethyl-quinolin-8-ol derivatives | C. albicans, A. fumigatus | Many derivatives more potent than fluconazole against C. albicans; also active against fluconazole-resistant A. fumigatus. | nih.gov |

| Quinolone-chalcone hybrids | C. albicans | Good inhibitory activity when combined with fluconazole. | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species, Aspergillus species | Demonstrated substantial potential in effectively addressing various species. | plos.org |

Antituberculosis Activity Against Mycobacterium tuberculosis (including multidrug-resistant strains)

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the search for new antituberculous agents. austinpublishinggroup.comresearchgate.net Quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, have shown significant promise in this area. austinpublishinggroup.com

A key example is cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline. austinpublishinggroup.comnih.gov In vitro studies have demonstrated its potent activity against a wide range of M. tuberculosis isolates. nih.govnih.gov Research involving 150 clinical isolates, which included drug-sensitive, drug-resistant, and multidrug-resistant strains, found that cloxyquin exhibited MICs ranging from 0.062 to 0.25 μg/ml. nih.govnih.gov The MIC₅₀ (the concentration required to inhibit 50% of isolates) was 0.125 μg/ml, and the MIC₉₀ (the concentration required to inhibit 90% of isolates) was 0.25 μg/ml. nih.govnih.gov Crucially, there were no significant differences in the MIC values between drug-sensitive and multidrug-resistant strains, suggesting that cloxyquin's mechanism of action may differ from that of existing first-line anti-TB drugs. nih.gov

Other quinoline-based compounds have also been identified as potent inhibitors of both replicating and non-replicating (persistent) M. tuberculosis. acs.org For instance, certain quinoline-isoxazole derivatives have shown submicromolar activity against replicating bacteria and retained their efficacy against rifampin, isoniazid (B1672263), and streptomycin-resistant strains. acs.org The development of hybrid molecules, such as those combining a quinoline nucleus with a 1,2,3-triazole ring and an isoniazid fragment, has yielded compounds with excellent activity against M. tuberculosis, with MIC values in the range of 0.25–0.50 μg/mL. rsc.org

Table 2: Antituberculosis Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Strain Type (n) | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Reference(s) |

|---|---|---|---|---|

| Drug-sensitive (100) | 0.062 - 0.25 | 0.125 | 0.25 | nih.gov |

| Drug-resistant (20) | 0.062 - 0.25 | 0.125 | 0.25 | nih.gov |

| MDR (30) | 0.062 - 0.25 | 0.125 | 0.125 | nih.gov |

| Total (150) | 0.062 - 0.25 | 0.125 | 0.25 | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are attributed to several mechanisms, primarily the inhibition of essential bacterial enzymes and the chelation of vital metal ions.

A primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA synthesis. rsc.orgmdpi.com These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinolones effectively block the process of DNA synthesis, leading to a halt in bacterial growth and proliferation. rsc.orgmdpi.com DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria. mdpi.com The ability of some quinoline derivatives to inhibit both essential enzymes contributes to their success as broad-spectrum antibacterial agents. mdpi.comnih.govsemanticscholar.org

The 8-hydroxyquinoline scaffold, a core component of the compounds discussed, is a well-known chelating agent. asianpubs.orgresearchgate.net This ability to bind to metal ions is a significant contributor to its antimicrobial activity. nih.govresearchgate.net Microbes require metal ions like iron, copper, manganese, magnesium, and zinc as cofactors for various essential enzymatic processes. By sequestering these ions, 8-hydroxyquinoline derivatives can deprive the microbes of these critical nutrients, thereby inhibiting their growth. nih.govgoogle.com

The antituberculosis action of cloxyquin is thought to be related to its ability to chelate iron. nih.gov Beyond iron, the antimicrobial mechanisms of these compounds may be more complex, involving the chelation of other metal ions. For example, some halogenated 8-hydroxyquinolines have been found to inhibit viral RNA-dependent DNA polymerase through the chelation of copper and to inhibit RNA synthesis by chelating Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov It has also been proposed that the metal complexes formed by these compounds, rather than the free compounds themselves, may be the active antibacterial agents. nih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific modifications to the quinoline scaffold affect biological activity, providing a roadmap for designing more potent agents. nih.govnih.gov

For many 8-hydroxyquinoline derivatives, lipophilicity (the ability to dissolve in fats or lipids) and the electronic properties of substituents are key determinants of activity. nih.gov For instance, in one study, antiviral activity was found to increase linearly with increasing lipophilicity and was positively influenced by electron-withdrawing substituents on the anilide ring. nih.gov The position of substituents is also critical; for example, the presence of a chlorine atom at position 5 of the quinoline ring is a feature of many derivatives with moderate to good activity against Gram-negative bacteria. nih.govsemanticscholar.org

In a series of oxazino quinoline derivatives, modifications to the N13 side chain were explored. nih.govsemanticscholar.org Replacing a phenylethyl group with various aliphatic chains and heterocycles led to varying levels of activity against Gram-positive bacteria. semanticscholar.org Opening one of the rings in the scaffold to create 5-chloro-quinoline-8-ol derivatives was another strategy employed to construct new potential antimicrobial agents. nih.gov Research on quinoline-5-sulfonamide (B3425427) derivatives highlighted that an unsubstituted phenolic group at position 8 of the quinoline ring is a key structural fragment necessary for biological activity. mdpi.com

Antiviral Research

The quinoline scaffold is a versatile structure that has been incorporated into numerous compounds investigated for antiviral properties. nih.govresearchgate.net Research has explored the activity of quinoline derivatives against a wide array of viruses, including dengue virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and various coronaviruses. nih.govnih.govbiointerfaceresearch.com

Specific 8-hydroxyquinoline derivatives have been synthesized and tested for their ability to inhibit the dengue virus. nih.gov For example, a 2-isopropyl-5,7-dichloro-8-hydroxyquinoline derivative showed significant inhibitory activity against the dengue virus serotype 2 (DENV2), with a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov Other studies have looked at the activity of 8-hydroxyquinoline derivatives against the H5N1 influenza virus, finding that di- and tri-substituted derivatives showed higher inhibition of virus growth with low cytotoxicity. nih.gov

The broad-spectrum antiviral potential of quinolines is further exemplified by chloroquine (B1663885), a well-known antimalarial drug, and its derivative hydroxychloroquine (B89500). These have been tested against numerous viruses, including Zika and coronaviruses like MERS-CoV and SARS-CoV-2, due to their ability to reduce viral replication in vitro. biointerfaceresearch.com The mechanism for this antiviral action is often linked to the disruption of viral processes within the host cell.

Activity Against Specific Viral Pathogens (e.g., Dengue Virus, Respiratory Syncytial Virus)

Derivatives of the 8-hydroxyquinoline (8-HQ) scaffold, closely related to this compound, have demonstrated notable antiviral activity against several significant human pathogens, including Dengue Virus (DENV) and Respiratory Syncytial Virus (RSV). nih.govmdpi.com

Dengue Virus (DENV): Research into novel quinoline derivatives has identified potent inhibitors of Dengue Virus serotype 2 (DENV2). nih.govresearchgate.net Specifically, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant, dose-dependent inhibition of DENV2 in in-vitro assays. mdpi.comresearchgate.net These compounds were found to reduce the yield of infectious virions and impair the intracellular production of the viral envelope glycoprotein (B1211001) in infected cells. researchgate.netnih.gov The antiviral efficacy of these derivatives highlights the potential of the substituted 8-hydroxyquinoline core in developing new therapeutics for Dengue fever, a disease for which no effective antiviral is currently licensed. nih.govresearchgate.net

One study evaluated two specific 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives for their anti-DENV2 activity. The iso-propyl substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM, while the iso-butyl derivative was even more potent with an IC₅₀ of 0.49 µM. mdpi.com These findings are consistent with other reports on the potential of the quinoline scaffold for developing antivirals against flaviviruses like DENV and West Nile virus. nih.gov

| Compound Derivative | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 2-iso-Propyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 | mdpi.com |

| 2-iso-Butyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 0.49 | 19.39 | 39.5 | mdpi.com |